The compound is derived from glycine, the simplest amino acid, through the introduction of a diphenylmethylene group and an isopropyl ester functionality. It falls under the category of amino acid derivatives, specifically as an ester of glycine. Its classification can be further detailed as follows:
The synthesis of Glycine, N-(diphenylmethylene)-, 1-methylethyl ester typically involves the reaction of glycine with diphenylmethanone (benzophenone) and isopropyl alcohol. The reaction conditions are crucial for obtaining a high yield of the desired product.
The molecular structure of Glycine, N-(diphenylmethylene)-, 1-methylethyl ester can be represented by its canonical SMILES notation: CC(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
.
Glycine, N-(diphenylmethylene)-, 1-methylethyl ester participates in various chemical reactions due to its functional groups.
The mechanism of action for Glycine, N-(diphenylmethylene)-, 1-methylethyl ester typically involves its interaction with biological targets such as enzymes or receptors.
Glycine, N-(diphenylmethylene)-, 1-methylethyl ester exhibits several notable physical and chemical properties:
Glycine, N-(diphenylmethylene)-, 1-methylethyl ester has diverse applications across various scientific fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: